molecular formula C13H19NO3 B13582412 2-(2,4,5-Trimethoxyphenyl)pyrrolidine

2-(2,4,5-Trimethoxyphenyl)pyrrolidine

Cat. No.: B13582412
M. Wt: 237.29 g/mol
InChI Key: XSGKJKOAYLTMCH-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C13H19NO3. It is characterized by a pyrrolidine ring attached to a trimethoxyphenyl group. This compound is primarily used in research and development settings, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can bind to active sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,6-Trimethoxyphenyl)pyrrolidine: This compound has a similar structure but differs in the position of the methoxy groups.

    3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but have different substituents on the pyrrolidine ring.

Uniqueness

2-(2,4,5-Trimethoxyphenyl)pyrrolidine is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3

InChI Key

XSGKJKOAYLTMCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CCCN2)OC)OC

Origin of Product

United States

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